molecular formula C15H19N3O5 B6332713 tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate CAS No. 444002-55-5

tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B6332713
CAS No.: 444002-55-5
M. Wt: 321.33 g/mol
InChI Key: BQJRDWJBFKZGEW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group, a 3-oxo group, and a 4-nitrophenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors or enzymes. The 4-nitrophenyl group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or catalytic reductions .

Properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-15(2,3)23-14(20)16-8-9-17(13(19)10-16)11-4-6-12(7-5-11)18(21)22/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJRDWJBFKZGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with tert-butyl piperazine-1-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method allows for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development, particularly in the design of new therapeutic agents.
  • Studied for its biological activity and potential as a pharmacophore in medicinal chemistry.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperazine ring provides structural stability and flexibility. The compound’s effects are mediated through its ability to modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on the phenyl ring significantly alter the compound’s properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) Key Properties Reference ID
tert-Butyl 4-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate 4-NO₂ ~349.36 (calculated) N/A High electron-withdrawing, polar
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 4-F 294.33 95.0 Moderate electronegativity, lipophilic
tert-Butyl 4-(4-bromophenyl)-3-oxopiperazine-1-carboxylate 4-Br ~355.25 (calculated) N/A Heavy atom effect, potential for halogen bonding
tert-Butyl 4-(3-methoxy-4-nitrophenyl)-3-methylpiperazine-1-carboxylate 3-OCH₃, 4-NO₂ ~395.41 (calculated) N/A Steric hindrance, mixed electronic effects

Key Observations :

  • The 4-nitrophenyl group increases polarity and reactivity in SNAr reactions compared to halogenated analogs.
  • Fluorine (4-F) enhances metabolic stability and membrane permeability due to its small size and electronegativity .
  • Bromine (4-Br) may improve crystallinity in X-ray studies (noted in SHELX refinements) .

Key Observations :

  • Microwave synthesis (e.g., ) offers faster reaction times and higher yields compared to conventional heating.
  • Sulfonylation (e.g., ) is preferred for halogenated derivatives, while click chemistry enables modular triazole incorporation .

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